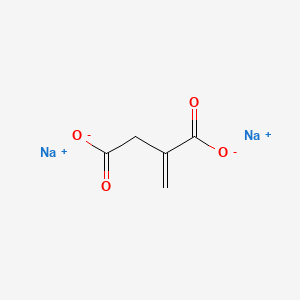
4-(Methylcarbamoylamino)benzoic acid
Descripción general
Descripción
4-(Methylcarbamoylamino)benzoic acid is an organic compound. It consists of a carboxyl group attached to a benzene ring . The molecule contains a total of 24 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the use of benzocaine as a precursor . Another method involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound includes 24 bonds in total: 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of this compound involve various processes. For instance, it can undergo acid-base reactions, which can convert some compounds from neutral to ionic forms . It can also react with OH, NO3, and SO4 radicals in the atmosphere .Physical and Chemical Properties Analysis
This compound is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Aplicaciones Científicas De Investigación
1. Benzoic Acid Derivatives in Foods and Additives
Benzoic acid and its derivatives, including 4-(Methylcarbamoylamino)benzoic acid, are naturally present in plant and animal tissues. These compounds, including salts, alkyl esters, and related benzenic compounds, are widely used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their presence and use lead to widespread distribution in the environment and significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
2. Intramolecular Charge Transfer in Chemical Physics
Research on 4-(N-phenylamino)benzoic acid, a compound similar to this compound, indicates that these types of benzoic acid derivatives can exhibit interesting fluorescence properties in different solvents, demonstrating their potential in the study of intramolecular charge transfer (Ma, Chen, & Jiang, 2003).
3. Enzymatic Synthesis from Phenol and CO2
A study on the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, using a Carboxylase enzyme, presents an example of biotechnological applications of benzoic acid derivatives. This represents an innovative approach in the field of enzymatic synthesis and biotechnology (Aresta, Quaranta, Liberio, Dileo, & Tommasi, 1998).
4. Building Blocks for Pseudopeptide Synthesis
4-Amino-3-(aminomethyl)benzoic acid is a novel unnatural amino acid derived from benzoic acid, showing promise as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. This indicates the utility of benzoic acid derivatives in the development of new compounds in pharmaceutical research (Pascal, Sola, Labéguère, & Jouin, 2000).
5. Application in Novel Probes and Biosensors
Research on 4-(diethylamino)benzoic acid, closely related to this compound, has led to the development of novel probes for studying twisted intramolecular charge transfer fluorescence. This type of research contributes to the development of biosensors and analytical methods in biochemistry (Jianzhong, Shoulian, Yun-bao, & Jin-gou, 1997).
Mecanismo De Acción
Target of Action
It’s structurally related to benzoic acid, which is known to have antimicrobial properties . It’s also related to local anesthetics, which act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Local anesthetics, for example, can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Benzoic acid, a structurally related compound, is known to be involved in the core β-oxidative pathway . This pathway is crucial for the biosynthesis of benzoic acid derivatives, which play many valuable roles in plant metabolism .
Pharmacokinetics
Their potency is correlated to lipid solubility, the duration of action is associated with the extent of protein binding, and the onset of action is related to pKa .
Result of Action
Structurally related local anesthetics are known to block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation .
Action Environment
The action of 4-(Methylcarbamoylamino)benzoic acid may be influenced by various environmental factors. For instance, the pH of the environment could impact the ionization state of the compound, potentially affecting its absorption and distribution . Additionally, the presence of other substances in the environment could influence the compound’s stability and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(methylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMAKYZWNPMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308425 | |
| Record name | 4-(methylcarbamoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-66-8 | |
| Record name | NSC203915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methylcarbamoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)
![[Benzyl(dimethyl)silyl]methanol](/img/structure/B3053409.png)





![(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3053418.png)





